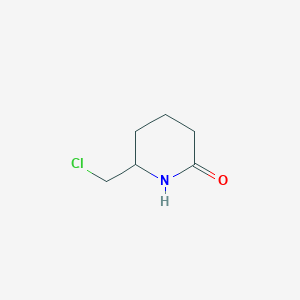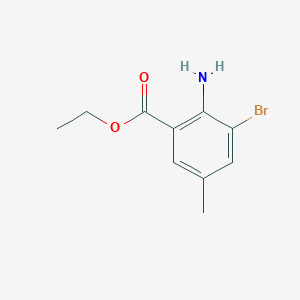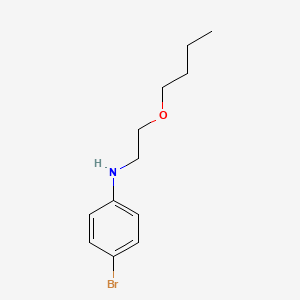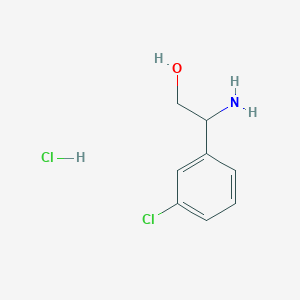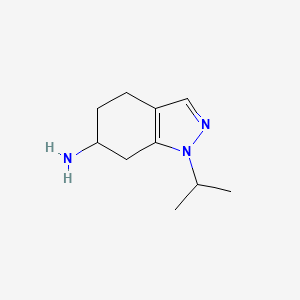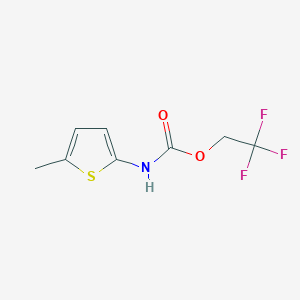
2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate
Overview
Description
Scientific Research Applications
Herbicidal Activity
A derivative closely related to 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate, namely 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, demonstrated potent herbicidal activity against annual weeds and good rice selectivity under greenhouse conditions. It effectively controlled barnyard-grass and showed low mammalian and environmental toxicity (Hwang et al., 2005).
Synthesis of Bis(heteroaryl)alkanes
Another related compound, involving the reaction of N-(α-benzotriazolylalkyl)carbamate with 2-methylthiophene, was used in the synthesis of symmetrical 1,1-bis(heteroaryl)alkanes. These intermediates further react to produce unsymmetrical 1,1-bis(heteroaryl)alkanes, demonstrating their utility in organic synthesis (Katritzky et al., 1993).
Antitumor Properties
A compound structurally similar to 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate, specifically R 17934 -NSC 238159, showed activity against several types of cancer including lymphoid leukemia and melanoma. Its low toxicity at therapeutically active doses makes it a candidate for clinical application (Atassi & Tagnon, 1975).
Electrochemical Applications
In the realm of electrochemistry, a study involving 3-methylthiophene, a compound similar in structure, focused on its deposition on electrodes. This research has implications for the development of electrochemical sensors and devices (Ates et al., 2012).
Preparation of Carbamate Derivatives
Magnesium 2,2,2-trifluoroacetate was used as a catalyst for the synthesis of various methyl (2-hydroxynaphthalen-1-yl)(aryl)methyl/benzylcarbamate derivatives. This study highlights the role of trifluoroacetate in the synthesis of pharmacologically significant compounds (Shafiee et al., 2011).
Antimicrobial Properties
Sulfonamide carbamates, which include structural elements similar to the compound , showed promising antimicrobial activities, particularly against certain bacteria. These findings contribute to the search for novel antimicrobial agents (Hussein, 2018).
Safety And Hazards
While specific safety and hazard information for 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-5-2-3-6(15-5)12-7(13)14-4-8(9,10)11/h2-3H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJXZDVKJLJTGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



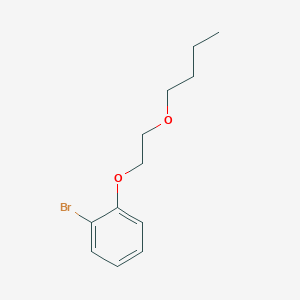
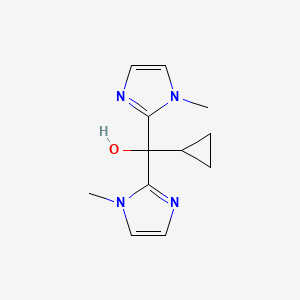
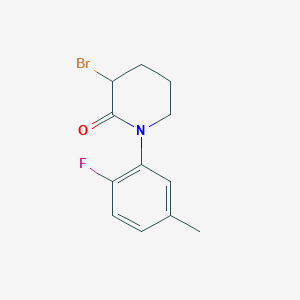

![1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B1373607.png)
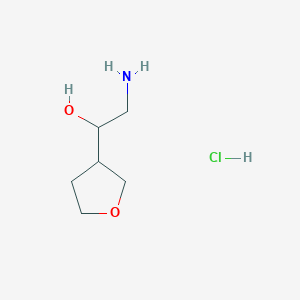
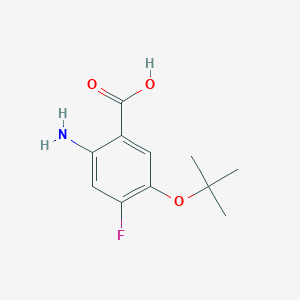
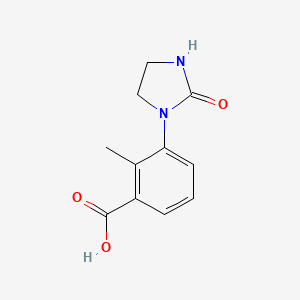
![tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate](/img/structure/B1373615.png)
